

1-Bromo-3-chlorobutane chemical properties and structure

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1-Bromo-3-chlorobutane

Cat. No.: B3272228

[Get Quote](#)

An In-depth Technical Guide to **1-Bromo-3-chlorobutane**: Chemical Properties and Structure

Introduction

1-Bromo-3-chlorobutane is a halogenated alkane of significant interest in organic synthesis. Its bifunctional nature, possessing both a bromine and a chlorine atom at different positions on a butane backbone, allows for selective chemical transformations, making it a valuable intermediate in the synthesis of more complex molecules. This document provides a comprehensive overview of its chemical properties, structure, and reactivity, with a focus on experimental considerations for researchers and professionals in drug development.

Chemical and Physical Properties

The fundamental physicochemical properties of **1-bromo-3-chlorobutane** are summarized below. These properties are crucial for its handling, storage, and application in synthetic chemistry.

Property	Value	Source
Molecular Formula	C4H8BrCl	[1][2][3][4]
Molecular Weight	171.46 g/mol	[1][2][3][4][5]
IUPAC Name	1-bromo-3-chlorobutane	[2]
Boiling Point	154 °C	[1]
SMILES	<chem>CC(Cl)CCBr</chem>	[1][4]
InChIKey	ZHTDTJPDPPKLTG-UHFFFAOYSA-N	[1][2][4]
CAS Number	56481-42-6	[3]
Purity (Typical)	95%	[4]

Chemical Structure and Stereochemistry

1-Bromo-3-chlorobutane possesses a four-carbon chain. A bromine atom is attached to the first carbon (C1), and a chlorine atom is attached to the third carbon (C3). The presence of the chlorine atom at the C3 position introduces a chiral center, meaning that **1-bromo-3-chlorobutane** can exist as a pair of enantiomers: (S)-**1-bromo-3-chlorobutane** and (R)-**1-bromo-3-chlorobutane**.^[5] The specific stereoisomer can have a significant impact on its biological activity and reactivity in chiral environments. The (3S) enantiomer has a specific IUPAC name of (3S)-**1-bromo-3-chlorobutane**.^[5]

Experimental Protocols

Proposed Synthesis of 1-Bromo-3-chlorobutane

A plausible synthetic route to **1-bromo-3-chlorobutane** involves the halogenation of 3-chlorobutan-1-ol. This method provides a regioselective approach to introduce the bromine atom.

Materials:

- 3-chlorobutan-1-ol

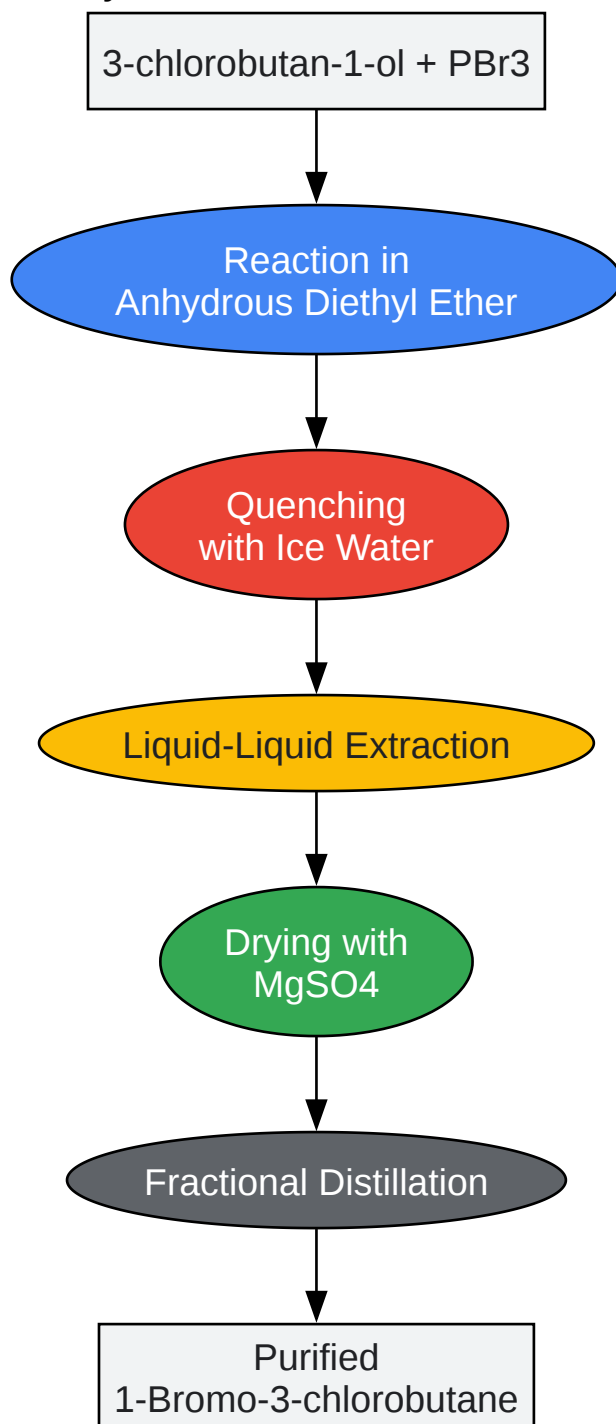
- Phosphorus tribromide (PBr₃)
- Anhydrous diethyl ether
- Saturated sodium bicarbonate solution
- Anhydrous magnesium sulfate
- Round-bottom flask
- Reflux condenser
- Separatory funnel
- Distillation apparatus

Procedure:

- In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve 3-chlorobutan-1-ol in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon).
- Cool the flask in an ice bath to 0 °C.
- Slowly add phosphorus tribromide (PBr₃) dropwise to the stirred solution. An exothermic reaction will occur. Maintain the temperature below 10 °C during the addition.
- After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-18 hours.
- Slowly pour the reaction mixture over crushed ice to quench the excess PBr₃.
- Transfer the mixture to a separatory funnel. Wash the organic layer successively with cold water, saturated sodium bicarbonate solution, and brine.
- Dry the organic layer over anhydrous magnesium sulfate.
- Filter off the drying agent and remove the solvent by rotary evaporation.

- Purify the crude **1-bromo-3-chlorobutane** by fractional distillation under reduced pressure.

Proposed Synthesis and Purification Workflow



[Click to download full resolution via product page](#)

Proposed Synthesis and Purification Workflow

Analytical Characterization

The identity and purity of the synthesized **1-bromo-3-chlorobutane** can be confirmed using standard analytical techniques:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H NMR and ^{13}C NMR spectroscopy can be used to confirm the structure of the molecule by analyzing the chemical shifts, integration, and coupling patterns of the hydrogen and carbon atoms.
- Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound and can provide information about its fragmentation pattern, further aiding in structural elucidation.
- Gas Chromatography (GC): GC can be used to assess the purity of the sample.

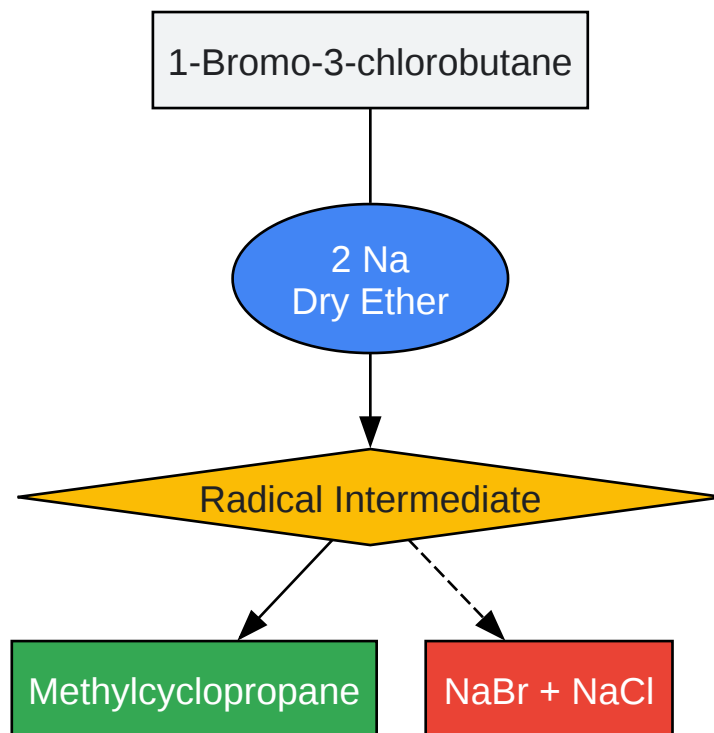
Reactivity and Potential Reaction Pathways

The presence of two different halogen atoms on the butane chain allows for differential reactivity. The carbon-bromine bond is generally more reactive towards nucleophilic substitution and organometallic formation than the carbon-chlorine bond.

Wurtz Reaction

A notable reaction of dihaloalkanes is the intramolecular Wurtz reaction. In the case of a related compound, 1-bromo-3-chlorocyclobutane, treatment with sodium metal in an ether solvent leads to the formation of a bicyclic product.^{[6][7][8]} A similar intramolecular coupling is a plausible reaction pathway for **1-bromo-3-chlorobutane**, which would lead to the formation of methylcyclopropane. The greater reactivity of the bromide compared to the chloride would likely favor this intramolecular cyclization.

Intramolecular Wurtz Reaction Pathway



[Click to download full resolution via product page](#)

Intramolecular Wurtz Reaction Pathway

Safety and Handling

While a specific safety data sheet for **1-bromo-3-chlorobutane** is not readily available, related compounds such as 1-bromobutane and 1-bromo-4-chlorobutane are classified as flammable liquids and may cause skin, eye, and respiratory irritation.[9][10][11] It is prudent to handle **1-bromo-3-chlorobutane** with appropriate personal protective equipment, including safety goggles, gloves, and a lab coat, and to work in a well-ventilated fume hood.

Conclusion

1-Bromo-3-chlorobutane is a versatile chemical intermediate with a chiral center, offering potential for stereoselective synthesis. Its differential halogen reactivity allows for selective transformations, making it a valuable tool for organic chemists. The provided synthetic and analytical protocols, along with an understanding of its potential reactivity, should serve as a useful guide for researchers in the field.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1-bromo-3-chlorobutane [stenutz.eu]
- 2. 1-Bromo-3-chlorobutane | C₄H₈BrCl | CID 22644751 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. lookchem.com [lookchem.com]
- 4. bocsci.com [bocsci.com]
- 5. (3S)-1-bromo-3-chlorobutane | C₄H₈BrCl | CID 25021321 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 1-Bromo-3-chlorocyclobutane is treated with two equivalents of Na, in the presence of ether. Which of the following compounds will be formed. [allen.in]
- 7. quora.com [quora.com]
- 8. What would be the product formed when 1-bromo-3-chloro cyclobutane reacts.. [askfilo.com]
- 9. dept.harpercollege.edu [dept.harpercollege.edu]
- 10. fishersci.com [fishersci.com]
- 11. WERCS Studio - Application Error [assets.thermofisher.com]
- To cite this document: BenchChem. [1-Bromo-3-chlorobutane chemical properties and structure]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3272228#1-bromo-3-chlorobutane-chemical-properties-and-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com